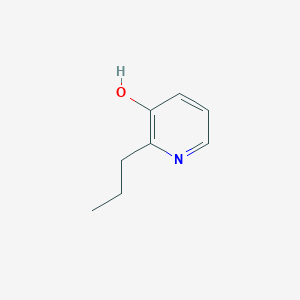

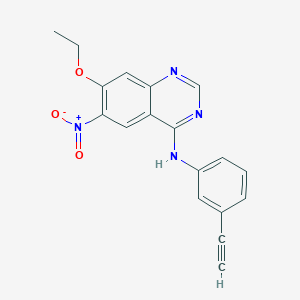

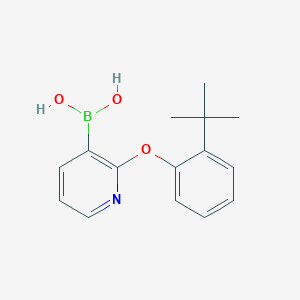

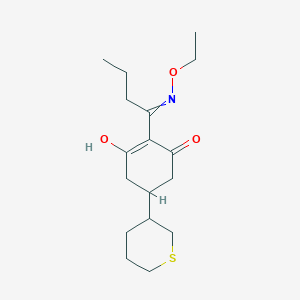

(2-(2-(tert-Butyl)phenoxy)pyridin-3-yl)boronic acid

货号:

B8784863

CAS 编号:

861674-09-1

分子量:

271.12 g/mol

InChI 键:

DSSFZHVKGWPHNT-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2-(2-(tert-Butyl)phenoxy)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound

属性

CAS 编号 |

861674-09-1 |

|---|---|

分子式 |

C15H18BNO3 |

分子量 |

271.12 g/mol |

IUPAC 名称 |

[2-(2-tert-butylphenoxy)pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C15H18BNO3/c1-15(2,3)11-7-4-5-9-13(11)20-14-12(16(18)19)8-6-10-17-14/h4-10,18-19H,1-3H3 |

InChI 键 |

DSSFZHVKGWPHNT-UHFFFAOYSA-N |

规范 SMILES |

B(C1=C(N=CC=C1)OC2=CC=CC=C2C(C)(C)C)(O)O |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

To a solution of 141a (3.35 g, 9.49 mmol) in THF (60 ml) under nitrogen at −78° C. was added 2.0 M nBuLi in pentane (14.2 mL, 28.47 mmol, 3 eq) over ˜3 min. The reaction was stirred at −78° C. for 10 min & then B(OiPr)3 (6.54 mL, 28.47 mmol, 3 eq) was added in a single aliquot. The reaction was stirred at −78° C. for 40 min and then the reaction was poured into water (˜60 mL) followed by the addition of LiOH (˜3.5 g). The reaction was stirred for 2 h at rt. Partition the reaction mixture between water (˜200 mL additional) and EtOAc (˜200 mL). Separate layers and wash the aqueous once more with EtOAc. Pour aqueous into a large erlenmyer flask & add EtOAc (˜200 mL). With vigorous stirring add conc. HCl dropwise until pH ˜2. Separate layers in sep. funnel & extract aqueous once more with EtOAc (˜200 mL). Combine these last two EtOAc extracts, dry over sodium sulfate, filter and concentrate. Azeotrope twice with toluene to give 234b (2.38 g) as a white solid. 1H NMR (400 MHz, CDCl3) δ ppm 1.31 (s, 9H); 4.1 (bs, 1H); 5.61 (bs, 1H); 6.91 (d, J=7.47 Hz, 1H); 7.05 (dd, J=6.37, 3.74 Hz, 1H); 7.15-7.3 (m, 2H); 7.48 (dd J=7.47, 1.32 Hz, 1H); 8.23 (bs, 1H); 8.27 (dd, J=7.03 Hz, 1H).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

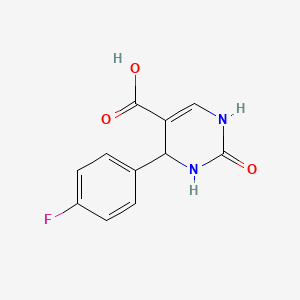

4-(4-Fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5...

Cat. No.: B8784788

CAS No.:

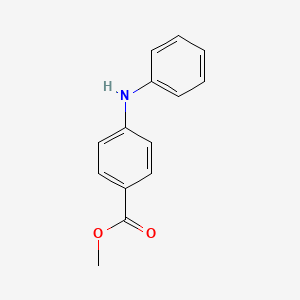

Methyl 4-(phenylamino)benzoate

Cat. No.: B8784793

CAS No.: 4058-18-8

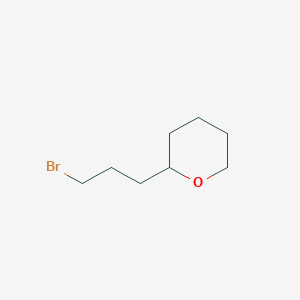

2-(3-bromopropyl)tetrahydro-2H-pyran

Cat. No.: B8784797

CAS No.: 68655-87-8

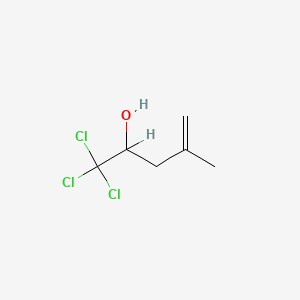

1,1,1-Trichloro-4-methylpent-4-en-2-ol

Cat. No.: B8784805

CAS No.: 25308-82-1

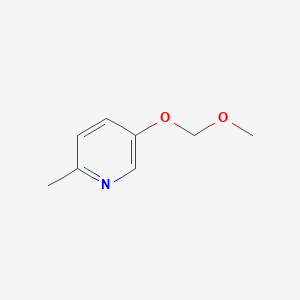

![3-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid](/img/structure/B8784840.png)